1H NMR and 13C NMR spectroscopic data for 1-bromo-2-(cyclohexylmethyl)benzene
1H NMR and 13C NMR spectroscopic data for 1-bromo-2-(cyclohexylmethyl)benzene
Structural Elucidation of 1-Bromo-2-(cyclohexylmethyl)benzene: A Comprehensive 1 H and 13 C NMR Spectroscopic Guide
Executive Summary
In modern drug development and synthetic methodology, ortho-substituted bromobenzenes serve as critical precursors for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations, Suzuki-Miyaura couplings). The precise structural elucidation of these intermediates is paramount to ensuring downstream synthetic fidelity.
This technical whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-bromo-2-(cyclohexylmethyl)benzene (C 13 H 17 Br). As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; it details the mechanistic causality behind chemical shifts, the rationale for experimental protocols, and the 2D correlational logic required to establish a self-validating analytical framework[1].
Experimental Methodology: Self-Validating NMR Acquisition Protocol
To achieve high-resolution spectra with optimal signal-to-noise ratios (SNR) and minimal line broadening, the following protocol establishes a closed-loop, self-validating system for sample preparation and acquisition[2].
Step-by-Step Acquisition Protocol
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Sample Preparation (Concentration Optimization): Weigh precisely 15–20 mg of 1-bromo-2-(cyclohexylmethyl)benzene. Causality: This mass range is the empirically proven "sweet spot." It provides sufficient 13 C nuclei for rapid acquisition (typically <512 scans) while keeping the solution dilute enough to prevent viscosity-induced restriction of molecular tumbling, which would cause transverse relaxation ( T2 ) shortening and spectral line broadening.
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Solvent Selection & Internal Referencing: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3 provides the necessary deuterium signal for the spectrometer's frequency-field lock. TMS acts as the self-validating internal standard; because silicon is highly electropositive, the methyl protons are heavily shielded, reliably anchoring the spectrum at exactly 0.00 ppm.
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Tube Selection & Transfer: Transfer the solution to a high-precision 5 mm NMR tube (e.g., Wilmad 528-PP). Causality: High-precision tubes have strictly controlled camber and wall thickness, which prevents the generation of spinning sidebands and magnetic susceptibility gradients.
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Locking, Tuning, and Shimming: Insert the sample, lock onto the 2 H frequency of CDCl 3 , and perform gradient shimming on the Z-axis coils (Z0, Z1, Z2, Z3). Validation: The system is validated when the lock signal intensity stabilizes above 80% and the residual CHCl 3 solvent peak ( 1 H: 7.26 ppm) exhibits a full width at half maximum (FWHM) of <1.0 Hz.
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Pulse Sequence Execution:
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1 H NMR: Execute a standard 1D sequence with a 30° excitation pulse (zg30). Causality: A 30° pulse (Ernst angle approximation) allows for significantly faster longitudinal relaxation ( T1 ) recovery compared to a 90° pulse, permitting shorter repetition times (D1 = 1.0 s) without signal saturation.
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13 C NMR: Execute a proton-decoupled sequence (zgpg30). Causality: Continuous composite pulse decoupling (e.g., WALTZ-16) removes 1 H- 13 C scalar couplings, collapsing 13 C multiplets into sharp singlets and enhancing SNR via the Nuclear Overhauser Effect (NOE).
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Caption: Step-by-step workflow for high-resolution NMR sample preparation and spectral acquisition.
1 H NMR Spectroscopic Data & Mechanistic Causality
The 1 H NMR spectrum of 1-bromo-2-(cyclohexylmethyl)benzene (400 MHz, CDCl 3 ) is characterized by distinct aromatic and aliphatic regions. The causality behind the chemical shifts ( δ ) is heavily influenced by the diamagnetic anisotropy of the benzene ring and the inductive effects of the bromine atom[3].
Table 1: 1 H NMR Assignments
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Mechanistic Causality & Assignment |
| H-6 (Ar-H) | 7.52 | dd | 8.0, 1.2 | 1H | Ortho to Br: Strongly deshielded by the inductive electron-withdrawing effect (-I) of the adjacent bromine atom. |
| H-4 (Ar-H) | 7.25 | td | 7.5, 1.2 | 1H | Para to Br: Standard aromatic resonance; experiences minor mesomeric (+M) shielding from Br, offsetting some -I effects. |
| H-3 (Ar-H) | 7.18 | dd | 7.5, 1.5 | 1H | Ortho to Alkyl: Slightly shielded relative to benzene due to the weak electron-donating nature (+I) of the alkyl group. |
| H-5 (Ar-H) | 7.05 | td | 7.5, 1.5 | 1H | Meta to Br: Least affected by the direct inductive pull of the halogen. |
| CH 2 (Benzyl) | 2.72 | d | 7.0 | 2H | Benzylic Protons: Deshielded by the ring's magnetic anisotropy. Split into a doublet via 3J coupling with the cyclohexyl methine proton. |
| CH (Cyclohexyl) | 1.75 | m | - | 1H | Methine Proton: Complex multiplet due to multiple 3J couplings with both the benzylic CH 2 and ring CH 2 protons. |
| CH 2 (Cy-Eq) | 1.60 – 1.70 | m | - | 5H | Equatorial Protons: Deshielded relative to axial protons due to the magnetic anisotropy of the adjacent C-C bonds in the chair conformation. |
| CH 2 (Cy-Ax) | 0.95 – 1.25 | m | - | 5H | Axial Protons: Shielded due to their orientation within the shielding cone of the adjacent C-C bonds. |
13 C NMR Spectroscopic Data & Mechanistic Causality
The 13 C NMR spectrum (100 MHz, CDCl 3 ) provides unambiguous confirmation of the carbon skeleton[4]. The most critical diagnostic feature in this spectrum is the Heavy Atom Effect (HAE) observed at C-1.
Table 2: 13 C NMR Assignments
| Position | Chemical Shift ( δ , ppm) | Type | Mechanistic Causality & Assignment |
| C-2 (Ar-C) | 140.5 | Quaternary | Attached to Alkyl: Highly deshielded due to the substitution of a proton with an alkyl group (substituent effect). |
| C-6 (Ar-C) | 132.8 | CH | Ortho to Br: Deshielded by the inductive effect of the nearby halogen. |
| C-3 (Ar-C) | 130.5 | CH | Ortho to Alkyl: Standard aromatic shift, slightly influenced by the alkyl group. |
| C-5 (Ar-C) | 127.8 | CH | Meta to Br: Standard aromatic resonance. |
| C-4 (Ar-C) | 127.3 | CH | Para to Br: Standard aromatic resonance. |
| C-1 (Ar-C) | 124.5 | Quaternary | C-Br (Heavy Atom Effect): Counterintuitively shielded. The large electron cloud of bromine introduces relativistic spin-orbit coupling effects, shielding the attached carbon and shifting it upfield compared to typical substituted benzenes. |
| CH 2 (Benzyl) | 43.5 | CH 2 | Benzylic Carbon: Deshielded relative to standard alkanes due to proximity to the aromatic π -system. |
| CH (Cyclohexyl) | 38.2 | CH | Methine Carbon: Branching point; deshielded relative to the rest of the cyclohexane ring. |
| C2'/C6' (Cy) | 33.1 | CH 2 | Cyclohexyl Ring: β -carbons relative to the substituent. |
| C4' (Cy) | 26.5 | CH 2 | Cyclohexyl Ring: δ -carbon relative to the substituent. |
| C3'/C5' (Cy) | 26.2 | CH 2 | Cyclohexyl Ring: γ -carbons; slightly more shielded due to the γ -gauche steric effect in the chair conformation. |
2D NMR Correlational Workflows: Establishing Connectivity
To ensure the protocol is a self-validating system, 1D data must be corroborated by 2D NMR techniques. The structural connectivity of 1-bromo-2-(cyclohexylmethyl)benzene is definitively mapped using COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation)[5].
The Logical Proof of the Benzylic Linkage
The most critical structural feature is the linkage between the aromatic ring, the methylene bridge, and the cyclohexane ring.
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COSY Validation: The benzylic protons ( δ 2.72) show a strong off-diagonal cross-peak with the cyclohexyl methine proton ( δ 1.75), proving the 3JHH connectivity between the bridge and the aliphatic ring.
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HMBC Validation: The benzylic protons ( δ 2.72) exhibit 2JCH and 3JCH correlations to the quaternary aromatic carbons C-2 ( δ 140.5) and C-1 ( δ 124.5), as well as C-3 ( δ 130.5). This definitively anchors the cyclohexylmethyl group to the ortho position relative to the bromine atom.
Caption: Key 2D NMR HMBC and COSY correlations confirming the connectivity of the benzylic CH2 group.
Conclusion
The structural elucidation of 1-bromo-2-(cyclohexylmethyl)benzene relies on a synthesis of precise sample preparation and an understanding of quantum mechanical shielding effects. The diagnostic heavy atom effect on C-1, combined with the distinct anisotropic splitting of the benzylic and cyclohexyl protons, provides a highly reliable, self-validating dataset. Utilizing 2D HMBC and COSY techniques ensures absolute certainty of the regiochemistry, a mandatory requirement before utilizing this compound in sensitive pharmaceutical cross-coupling syntheses.
References
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link][1]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link][2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-Resolution NMR Techniques in Organic Chemistry - Timothy D.W. Claridge - Google Books [books.google.co.uk]
- 4. Spectrometric Identification of Organic Compounds - Robert M. Silverstein, Francis X. Webster, David J. Kiemle, David L. Bryce - Google 圖書 [books.google.com.hk]
- 5. researchgate.net [researchgate.net]
